5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol
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Overview
Description
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound features a benzene ring substituted with two iodine atoms and a carbazole moiety, which imparts unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol typically involves the iodination of a carbazole precursor followed by coupling with a benzene-1,3-diol derivative. One common method includes:
Iodination of Carbazole: Carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 2 and 7 positions.
Coupling Reaction: The diiodo-carbazole is then coupled with benzene-1,3-diol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to hydrogen, leading to the formation of the parent carbazole derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the parent carbazole derivative.
Substitution: Formation of carbazole derivatives with various functional groups.
Scientific Research Applications
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its excellent charge-transporting properties.
Mechanism of Action
The mechanism of action of 5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is primarily related to its electronic properties. The carbazole moiety acts as a hole-transporting material, facilitating the movement of positive charges in electronic devices. The iodine atoms and hydroxyl groups can participate in various interactions, influencing the compound’s reactivity and stability. In biological systems, the compound’s fluorescence can be used to track molecular interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(N-carbazolyl)benzene: Known for its use in OLEDs as a host material for blue phosphorescent emitters.
1,3,5-Tris(carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics for its excellent hole-transporting properties.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Utilized in the development of organic semiconductors and light-emitting materials.
Uniqueness
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is unique due to the presence of iodine atoms, which can enhance its reactivity and electronic properties. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.
Properties
CAS No. |
922517-31-5 |
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Molecular Formula |
C18H11I2NO2 |
Molecular Weight |
527.1 g/mol |
IUPAC Name |
5-(2,7-diiodocarbazol-9-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H11I2NO2/c19-10-1-3-15-16-4-2-11(20)6-18(16)21(17(15)5-10)12-7-13(22)9-14(23)8-12/h1-9,22-23H |
InChI Key |
DCYNYMSQSKHTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N(C3=C2C=CC(=C3)I)C4=CC(=CC(=C4)O)O |
Origin of Product |
United States |
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